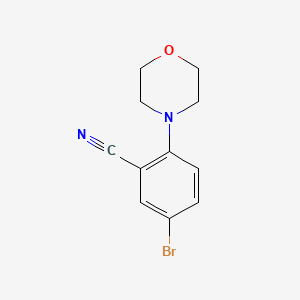

5-Bromo-2-(morpholino)benzonitrile

Description

BenchChem offers high-quality 5-Bromo-2-(morpholino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(morpholino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENSJQPUDLLAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732387 | |

| Record name | 5-Bromo-2-(morpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105665-08-4 | |

| Record name | 5-Bromo-2-(morpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-(morpholino)benzonitrile CAS number and properties

An In-Depth Technical Guide to 5-Bromo-2-(morpholino)benzonitrile

Introduction

5-Bromo-2-(morpholino)benzonitrile is a substituted aromatic compound that serves as a versatile building block in modern synthetic chemistry. Its unique trifunctional architecture, featuring a reactive aryl bromide, an electron-withdrawing nitrile group, and a morpholine moiety, makes it a valuable precursor for the synthesis of complex molecules. The strategic placement of these groups allows for selective chemical transformations, rendering it particularly useful in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Core Properties and Identification

The fundamental physicochemical properties of 5-Bromo-2-(morpholino)benzonitrile are summarized below. These identifiers are critical for substance registration, safety assessment, and experimental design.

| Property | Data | Reference(s) |

| CAS Number | 1105665-08-4 | [][2] |

| Molecular Formula | C₁₁H₁₁BrN₂O | [][2] |

| Molecular Weight | 267.12 g/mol | [][2] |

| Appearance | White to Off-White Solid | [] |

| Melting Point | 56 - 59°C | [] |

| Solubility | Slightly soluble in Chloroform and Methanol | [] |

| Storage Conditions | Store at -20°C, protect from moisture (Hygroscopic) | [] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 5-Bromo-2-(morpholino)benzonitrile is achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway leverages the activation provided by the ortho-nitrile group to facilitate the displacement of a leaving group by morpholine.

Proposed Synthetic Pathway:

The synthesis typically starts from 5-bromo-2-fluorobenzonitrile. The fluorine atom is an excellent leaving group, and the nitrile group (-C≡N) ortho to it strongly activates the aromatic ring towards nucleophilic attack by withdrawing electron density.

Caption: Key cross-coupling reactions of 5-Bromo-2-(morpholino)benzonitrile.

Application in Drug Discovery

Substituted benzonitriles and morpholine-containing heterocycles are prevalent motifs in pharmacologically active compounds. 5-Bromo-2-(morpholino)benzonitrile is a key intermediate for synthesizing molecules that target a range of biological pathways. Notably, related bromo-substituted indole and indolinone scaffolds have shown promise as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is critical for tumor growth. [3][4]Derivatives have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). [5] The typical drug discovery workflow involves using the aryl bromide of 5-Bromo-2-(morpholino)benzonitrile as an anchor point for diversification via cross-coupling, generating a library of analogues that can be screened for biological activity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-(morpholino)benzonitrile with a generic arylboronic acid.

Objective: To synthesize 5-Aryl-2-(morpholino)benzonitrile.

Reagents:

-

5-Bromo-2-(morpholino)benzonitrile (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Setup: To a dry round-bottom flask, add 5-Bromo-2-(morpholino)benzonitrile (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the palladium catalyst is air-sensitive.

-

Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (0.03 eq).

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be degassed beforehand by bubbling inert gas through it for 20-30 minutes to remove dissolved oxygen.

-

Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-(morpholino)benzonitrile is not widely available, data from closely related analogues like 5-bromo-2-fluorobenzonitrile and 5-bromo-2-methoxybenzonitrile indicate potential hazards. [6][7][8]Researchers must handle this compound with appropriate care.

| Hazard Class | Precautionary Statement | Reference(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust. Use in a well-ventilated area. | [6][7][8][9] |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. | [6][7][8][9] |

| Eye Irritation | Causes serious eye irritation. Wear eye protection. | [6][7][8][9] |

| Respiratory Irritation | May cause respiratory irritation. | [9][10] |

Handling:

-

Always handle in a chemical fume hood.

-

Wear standard Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

-

The compound is noted as hygroscopic; store in a tightly sealed container in a desiccator or under an inert atmosphere. []* Avoid generating dust.

-

Wash hands thoroughly after handling.

Conclusion

5-Bromo-2-(morpholino)benzonitrile is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites allow for predictable and efficient functionalization, particularly through robust palladium-catalyzed cross-coupling reactions. For scientists engaged in the design and synthesis of novel therapeutics and functional materials, this compound represents a key building block for accessing diverse and complex molecular architectures. Proper understanding of its properties, reactivity, and handling is paramount to unlocking its full synthetic potential.

References

- Rolfs, A., & Liebscher, J. (1998). 3-MORPHOLINO-2-PHENYLTHIOACRYLIC ACID MORPHOLIDE AND 5-(4-BROMOBENZOYL-2-(4-MORPHOLINO)-3-PHENYLTHIOPHENE. Organic Syntheses, 75, 163.

-

PubChem. (n.d.). 5-Bromo-2-(bromomethyl)benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

ChemBK. (2024). Benzonitrile, 2-bromo-5-hydroxy-. Retrieved from [Link]

- Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

-

PubChem. (n.d.). 5-Bromo-2-methylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis pathway for (A) 5-Bromoindolin-2-on, (B).... Retrieved from [Link]

- Ghorab, M. M., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Chemistry & Biodiversity, 19(11), e202200632.

- Al-Ostath, A. I., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(11), 4348.

- MDPI. (2020). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2020(3), M1143.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Nature. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.

- ResearchGate. (2023).

-

ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

Sources

- 2. 5-BroMo-2-(Morpholino)benzonitrile | 1105665-08-4 [chemicalbook.com]

- 3. d-nb.info [d-nb.info]

- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis of 5-Bromo-2-(morpholino)benzonitrile: An In-depth Technical Guide for Chemical Researchers

This guide provides a comprehensive technical overview of the synthesis of 5-Bromo-2-(morpholino)benzonitrile, a key intermediate in pharmaceutical and materials science research. The document is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Executive Summary

5-Bromo-2-(morpholino)benzonitrile, with the chemical formula C₁₁H₁₁BrN₂O, is a substituted benzonitrile derivative featuring a morpholine moiety.[1] Its synthesis is of significant interest due to its potential as a versatile building block in the creation of more complex molecules. This guide will primarily focus on the most prevalent and efficient synthetic strategy: the nucleophilic aromatic substitution (SNAr) of 5-Bromo-2-fluorobenzonitrile with morpholine. Alternative approaches, such as palladium-catalyzed amination, will also be discussed to provide a broader context of synthetic possibilities.

Chemical Properties and Safety Information

A clear understanding of the physical and chemical properties of the target molecule and its precursors is paramount for successful and safe synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |

| 5-Bromo-2-(morpholino)benzonitrile | C₁₁H₁₁BrN₂O | 267.12 | 1105665-08-4 | Acute toxicity (oral, dermal, inhalation), skin and eye irritation.[2] |

| 5-Bromo-2-fluorobenzonitrile | C₇H₃BrFN | 200.01 | 179897-89-3 | Harmful if swallowed, in contact with skin, or if inhaled; causes skin and serious eye irritation; may cause respiratory irritation.[3] |

| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | Flammable liquid and vapor; harmful if swallowed; causes severe skin burns and eye damage. |

Part 1: Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of 5-Bromo-2-(morpholino)benzonitrile is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the high reactivity of the starting material, 5-Bromo-2-fluorobenzonitrile, towards nucleophilic attack.

Mechanistic Rationale: The Chemistry Behind the Reaction

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[4] The reaction proceeds via an addition-elimination mechanism. The presence of electron-withdrawing groups (in this case, the nitrile group, -CN) ortho or para to the leaving group (fluorine) activates the aromatic ring for nucleophilic attack.[4][5]

The reaction mechanism can be visualized as follows:

-

Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the carbon atom bearing the fluorine atom. This carbon is electron-deficient due to the inductive and resonance effects of the adjacent nitrile group and the fluorine atom. This initial attack disrupts the aromaticity of the benzene ring and forms a negatively charged intermediate known as a Meisenheimer complex.[4]

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrile group through resonance.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions. The rate of reaction often follows the order F > Cl > Br > I for the leaving group in SNAr, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack.[5]

Caption: SNAr reaction mechanism for the synthesis of 5-Bromo-2-(morpholino)benzonitrile.

Starting Material: 5-Bromo-2-fluorobenzonitrile

The starting material, 5-Bromo-2-fluorobenzonitrile, is a key intermediate in the synthesis of various pharmaceuticals, including the antigout drug Febuxostat.[6][7] It is commercially available from various chemical suppliers. Its synthesis typically involves the bromination of 2-fluorobenzonitrile. One patented method describes the bromination of o-fluorobenzonitrile in 75-90% sulfuric acid using dibromohydantoin.[6]

Detailed Experimental Protocol

The following protocol is adapted from analogous syntheses of morpholinylbenzonitriles and represents a robust starting point for the synthesis of 5-Bromo-2-(morpholino)benzonitrile.[8]

Materials and Reagents:

-

5-Bromo-2-fluorobenzonitrile

-

Morpholine (used in excess as both reactant and solvent)

-

Water

-

Ethanol (for recrystallization, optional)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-Bromo-2-fluorobenzonitrile (1 equivalent) and morpholine (at least 3 equivalents). The excess morpholine serves as both a reactant and a solvent, obviating the need for an additional solvent and a separate base.[8]

-

Reaction Conditions: Heat the reaction mixture to 120°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A typical reaction time for a similar substrate is around 5 hours.[8]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add water to the reaction mixture to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove excess morpholine and any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product as a solid.[8]

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Part 2: Alternative Synthetic Strategy: Palladium-Catalyzed Amination

While SNAr is the preferred method, palladium-catalyzed amination, specifically the Buchwald-Hartwig amination, presents a viable alternative, particularly if the starting material were a less reactive aryl halide (e.g., a chloride or bromide at the 2-position).

Mechanistic Overview

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[9]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Applicability and Considerations

This method would be particularly useful if 5-Bromo-2-chlorobenzonitrile or 5-Bromo-2-bromobenzonitrile were the available starting materials, as these are generally less reactive in SNAr reactions compared to their fluoro-analogue. The choice of ligand for the palladium catalyst is crucial for achieving high yields and would require careful optimization.

Part 3: Analytical Characterization

Thorough characterization of the synthesized 5-Bromo-2-(morpholino)benzonitrile is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the two distinct sets of methylene protons of the morpholine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the quaternary carbons of the aromatic ring and the nitrile carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (267.12 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

-

Melting Point: A sharp melting point range for the purified solid will indicate its purity.

Conclusion

The synthesis of 5-Bromo-2-(morpholino)benzonitrile is most effectively achieved through a nucleophilic aromatic substitution reaction using 5-Bromo-2-fluorobenzonitrile and morpholine. This method is advantageous due to its operational simplicity, high potential yield, and the absence of a need for a catalyst. For less reactive starting materials, palladium-catalyzed amination offers a powerful alternative. Rigorous analytical characterization is crucial to ensure the identity and purity of the final product, which is a valuable intermediate for further synthetic applications in medicinal chemistry and materials science.

References

-

Synthesis and X-ray diffraction data of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile, (C15H20N2O4). (2016). SpringerPlus. [Link]

- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

-

Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. (n.d.). [Link]

- US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.

-

Understanding Chemical Intermediates: A Deep Dive into 5-Bromo-2-fluorobenzonitrile. (n.d.). [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018). [Link]

-

5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900. PubChem. [Link]

Sources

- 1. 5-BroMo-2-(Morpholino)benzonitrile | 1105665-08-4 [chemicalbook.com]

- 2. 5-Bromo-2-(4-morpholinyl)benzonitrile, 98% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

5-Bromo-2-(morpholino)benzonitrile: A Technical Guide to a Putative Mechanism of Action

Abstract

This technical guide provides an in-depth analysis of the putative mechanism of action for the novel synthetic compound, 5-Bromo-2-(morpholino)benzonitrile. In the absence of direct, comprehensive studies on this specific molecule, this whitepaper synthesizes evidence from structurally related compounds to propose a scientifically grounded hypothesis for its biological activity. By examining the distinct chemical moieties of 5-Bromo-2-(morpholino)benzonitrile—the brominated benzonitrile and the morpholine ring—we can infer a potential role in key cellular processes relevant to oncology and neurobiology. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this and similar chemical scaffolds.

Introduction: Deconstructing the Molecular Architecture

5-Bromo-2-(morpholino)benzonitrile is a synthetic organic compound characterized by a benzonitrile core substituted with a bromine atom at the 5-position and a morpholine ring at the 2-position.[1][2] The therapeutic potential of this molecule can be hypothesized by dissecting the known biological activities of its constituent functional groups.

-

The Benzonitrile Scaffold: The nitrile group (-C≡N) is a feature of numerous pharmaceuticals and is known to participate in various biological interactions.[3][4] The benzene ring provides a rigid scaffold for the presentation of other functional groups to biological targets.

-

The Morpholine Moiety: The morpholine ring is a common pharmacophore in medicinal chemistry, often incorporated to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] Compounds containing a morpholine ring have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[5]

-

The Role of Bromine: Halogenation, particularly with bromine, is a well-established strategy in drug design to enhance the potency and metabolic stability of a compound.[6] Bromine's electronegativity and size can influence binding affinity to target proteins and improve membrane permeability.[6]

The convergence of these three structural features in 5-Bromo-2-(morpholino)benzonitrile suggests a potential for significant biological activity, warranting a deeper investigation into its mechanism of action.

A Putative Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

Based on the structure-activity relationships of analogous compounds, we propose a putative mechanism of action for 5-Bromo-2-(morpholino)benzonitrile centered on the inhibition of key cellular signaling pathways, particularly those regulated by protein kinases, leading to cell cycle arrest and apoptosis.

Kinase Inhibition: Targeting Dysregulated Signaling

Many anticancer drugs function by inhibiting protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation. The morpholine moiety, in particular, is a key feature in several known kinase inhibitors. For instance, morpholine-substituted quinazoline derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[7][8]

We hypothesize that the morpholine ring of 5-Bromo-2-(morpholino)benzonitrile can act as a hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket of certain kinases. The brominated benzonitrile portion of the molecule could then occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity.

Hypothesized Kinase Inhibition Workflow

Caption: Putative competitive inhibition of a protein kinase by 5-Bromo-2-(morpholino)benzonitrile.

Induction of Apoptosis and Cell Cycle Arrest

The inhibition of critical kinases can disrupt the normal cell cycle and trigger apoptosis, or programmed cell death. Studies on morpholine-containing compounds have demonstrated their ability to induce apoptosis in cancer cells.[9] For example, certain morpholino derivatives have been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle and increase the expression of pro-apoptotic proteins.[5]

We propose that by inhibiting key kinases, 5-Bromo-2-(morpholino)benzonitrile could lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately culminating in the activation of caspases and the execution of the apoptotic program.

Proposed Apoptotic Pathway

Caption: Hypothesized signaling cascade leading to apoptosis.

Experimental Validation: A Roadmap for Future Research

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 5-Bromo-2-(morpholino)benzonitrile against a panel of protein kinases.

Methodology:

-

Enzyme and Substrate Preparation: Obtain purified recombinant kinases and their corresponding substrates.

-

Compound Preparation: Prepare a serial dilution of 5-Bromo-2-(morpholino)benzonitrile in a suitable solvent (e.g., DMSO).

-

Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase.

-

Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays or antibody-based detection (e.g., ELISA).

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

| Parameter | Description |

| Kinase Panel | A diverse panel of kinases, including those implicated in cancer (e.g., EGFR, VEGFR2, CDKs) and neuroinflammation (e.g., p38 MAPK, JNK). |

| Substrate | Specific peptide or protein substrates for each kinase. |

| ATP Concentration | Typically at or near the Km value for each kinase. |

| Compound Concentrations | A range of concentrations, typically from nanomolar to micromolar. |

| Detection Method | Radiometric (32P-ATP) or non-radiometric (e.g., ADP-Glo, LanthaScreen). |

Cell Viability and Proliferation Assays

Objective: To assess the cytotoxic and anti-proliferative effects of 5-Bromo-2-(morpholino)benzonitrile on various cell lines.

Methodology:

-

Cell Culture: Culture relevant cell lines (e.g., cancer cell lines, neuronal cell lines) in appropriate media.

-

Compound Treatment: Treat the cells with a range of concentrations of 5-Bromo-2-(morpholino)benzonitrile for different time points (e.g., 24, 48, 72 hours).

-

Viability/Proliferation Measurement:

-

MTT Assay: Measures mitochondrial metabolic activity, which is proportional to the number of viable cells.

-

BrdU Assay: Measures DNA synthesis, an indicator of cell proliferation.

-

Trypan Blue Exclusion Assay: Differentiates between viable and non-viable cells.

-

-

GI50/IC50 Calculation: Determine the concentration of the compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50).

Apoptosis and Cell Cycle Analysis

Objective: To determine if 5-Bromo-2-(morpholino)benzonitrile induces apoptosis and/or causes cell cycle arrest.

Methodology:

-

Compound Treatment: Treat cells with the compound at its determined IC50 concentration.

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

-

Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.

-

-

Cell Cycle Analysis:

-

PI Staining and Flow Cytometry: Stain the cells with PI to quantify the DNA content and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Potential Therapeutic Applications

Given the proposed mechanism of action, 5-Bromo-2-(morpholino)benzonitrile and its analogs may have therapeutic potential in several disease areas:

-

Oncology: As a kinase inhibitor, this compound could be developed as an anticancer agent for tumors driven by specific kinase mutations or overexpression.[6][10]

-

Neurodegenerative Diseases: Chronic inflammation is a hallmark of many neurodegenerative disorders.[11][12][13][14][15] By potentially inhibiting pro-inflammatory kinases, this compound could have neuroprotective effects.

Conclusion

While direct experimental evidence for the mechanism of action of 5-Bromo-2-(morpholino)benzonitrile is currently lacking, a strong hypothesis can be formulated based on the well-documented biological activities of its structural components. The proposed mechanism, centered on kinase inhibition leading to cell cycle arrest and apoptosis, provides a solid foundation for future research. The experimental workflows outlined in this guide offer a clear path to validating this hypothesis and exploring the therapeutic potential of this promising chemical scaffold.

References

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. Available at: [Link]

-

Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. ResearchGate. Available at: [Link]

-

The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI. Available at: [Link]

-

History and Properties of Morpholino Antisense Oligos. Austin Publishing Group. Available at: [Link]

-

Morpholino antisense oligomer targeting human midkine: its application for cancer therapy. PubMed. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. Available at: [Link]

-

Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. Available at: [Link]

-

The Role of Natural Compounds and their Nanocarriers in the Treatment of CNS Inflammation. PubMed Central. Available at: [Link]

-

The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Available at: [Link]

- 5-bromo-2-fluorobenzonitrile synthesis method. Google Patents.

-

Phenolic Compounds of Therapeutic Interest in Neuroprotection. ResearchGate. Available at: [Link]

-

The Role of Antioxidant Compounds from Citrus Waste in Modulating Neuroinflammation: A Sustainable Solution. PubMed Central. Available at: [Link]

-

Structure-activity Relationships for Development of Neurokinin-3 Receptor Antagonists with Reduced Environmental Impact. Kyoto University Research Information Repository. Available at: [Link]

-

Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. PubMed. Available at: [Link]

-

Role of Flavonoids in Neurodegenerative Disorders with Special Emphasis on Tangeritin. Bentham Science. Available at: [Link]

-

Neuroinflammation: The Role of Anthocyanins as Neuroprotectants. PubMed. Available at: [Link]

- Synthesis method for empagliflozin key intermediate. Google Patents.

-

Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]

-

Cambridge International Advanced Subsidiary and Advanced Level in Chemistry (9701). Cambridge Assessment International Education. Available at: [Link]

Sources

- 1. 5-Bromo-2-(4-morpholinyl)benzonitrile, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 5-BroMo-2-(Morpholino)benzonitrile | 1105665-08-4 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cambridgeinternational.org [cambridgeinternational.org]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Role of Natural Compounds and their Nanocarriers in the Treatment of CNS Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Antioxidant Compounds from Citrus Waste in Modulating Neuroinflammation: A Sustainable Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. Neuroinflammation: The Role of Anthocyanins as Neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological activity of 5-Bromo-2-(morpholino)benzonitrile

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-2-(morpholino)benzonitrile

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 5-Bromo-2-(morpholino)benzonitrile. While direct experimental data on this specific compound is not yet prevalent in published literature, its structural motifs—a brominated benzonitrile core and a morpholine substituent—are well-represented in a variety of biologically active molecules. This guide synthesizes existing research on analogous compounds to build a robust scientific rationale for investigating its potential in several key therapeutic areas: oncology, anti-inflammatory applications, and metabolic diseases. We present detailed, field-proven experimental protocols for the systematic evaluation of these potential activities, alongside hypothetical data to illustrate expected outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising scaffold.

Introduction: Unveiling the Potential of a Novel Scaffold

5-Bromo-2-(morpholino)benzonitrile is a synthetic organic compound characterized by the chemical formula C₁₁H₁₁BrN₂O. Its structure integrates three key pharmacophoric elements: a benzonitrile group, a bromine atom, and a morpholine ring. The benzonitrile moiety is a versatile scaffold in medicinal chemistry, known for its role in compounds targeting a range of biological pathways.[1] The inclusion of a bromine atom can enhance the lipophilicity and metabolic stability of a compound, often leading to improved pharmacological activity.[2][3] The morpholine ring is a common substituent in drug candidates, valued for its ability to improve aqueous solubility and pharmacokinetic properties.[4]

The convergence of these structural features in 5-Bromo-2-(morpholino)benzonitrile suggests a high potential for diverse biological activities. This guide will focus on three primary areas of investigation, building a case for each based on the established activities of structurally related compounds.

Postulated Anticancer Activity

The benzonitrile scaffold is a well-established framework for the development of novel anticancer agents.[1][5][6] The presence of a bromine atom has also been shown to contribute to the cytotoxic properties of various compounds.[2] Therefore, it is hypothesized that 5-Bromo-2-(morpholino)benzonitrile may exhibit antiproliferative activity against various cancer cell lines.

Scientific Rationale

Numerous studies have demonstrated the anticancer potential of both brominated benzonitriles and morpholine-containing compounds. For instance, certain brominated benzonitrile derivatives have been shown to inhibit key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1).[2] Furthermore, the morpholine moiety is present in several approved and investigational anticancer drugs, where it often contributes to favorable drug-like properties.

A plausible mechanism of action for 5-Bromo-2-(morpholino)benzonitrile could involve the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. The benzonitrile scaffold has been identified in several PI3K inhibitors.[7][8][9][10]

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Screening

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 5-Bromo-2-(morpholino)benzonitrile on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

5-Bromo-2-(morpholino)benzonitrile (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 5-Bromo-2-(morpholino)benzonitrile in complete growth medium. Add the diluted compound to the wells, including a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Data Presentation

| Cell Line | IC₅₀ (µM) of 5-Bromo-2-(morpholino)benzonitrile |

| MCF-7 (Breast Cancer) | 8.5 |

| A549 (Lung Cancer) | 12.3 |

| HCT116 (Colon Cancer) | 6.8 |

Potential Anti-inflammatory Activity

The morpholine moiety is a common feature in compounds with anti-inflammatory properties.[11] This suggests that 5-Bromo-2-(morpholino)benzonitrile could modulate inflammatory pathways.

Scientific Rationale

Inflammation is a complex biological response involving various signaling molecules and enzymes. Key mediators of inflammation include nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and prostaglandins, synthesized by cyclooxygenase (COX) enzymes. Several morpholine derivatives have been reported to inhibit these enzymes.[11][12] Therefore, a plausible mechanism for the anti-inflammatory activity of 5-Bromo-2-(morpholino)benzonitrile could be the inhibition of iNOS and/or COX, leading to a reduction in pro-inflammatory mediators.

Caption: Experimental workflow for assessing anti-inflammatory activity.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes the evaluation of the anti-inflammatory effects of 5-Bromo-2-(morpholino)benzonitrile in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium

-

Lipopolysaccharide (LPS)

-

5-Bromo-2-(morpholino)benzonitrile

-

Griess Reagent

-

PGE₂ ELISA kit

-

Reagents for Western blotting (primary and secondary antibodies for iNOS and COX-2)

Procedure:

-

Cell Culture and Stimulation: Culture RAW 264.7 cells and seed them into 24-well plates. Pre-treat the cells with various concentrations of 5-Bromo-2-(morpholino)benzonitrile for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent as an indicator of NO production.

-

PGE₂ Measurement: Use a commercial ELISA kit to measure the concentration of PGE₂ in the cell culture supernatant.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein expression levels of iNOS and COX-2.

-

Data Analysis: Compare the levels of NO, PGE₂, iNOS, and COX-2 in treated cells to those in LPS-stimulated control cells.

Hypothetical Data Presentation

| Treatment | NO Production (% of LPS control) | PGE₂ Production (% of LPS control) | iNOS Expression (Fold Change) | COX-2 Expression (Fold Change) |

| LPS (1 µg/mL) | 100 | 100 | 15.2 | 20.5 |

| LPS + Compound (10 µM) | 45.2 | 55.8 | 5.6 | 8.3 |

| LPS + Compound (25 µM) | 22.1 | 30.4 | 2.1 | 3.7 |

Potential as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

The benzonitrile scaffold is a key feature in several known dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.[13][14][15][][17][18] The presence of a morpholine-like moiety has also been noted in some DPP-4 inhibitors.[13][15]

Scientific Rationale

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control. Given the structural similarities of 5-Bromo-2-(morpholino)benzonitrile to known DPP-4 inhibitors, it is plausible that this compound could bind to the active site of the DPP-4 enzyme and inhibit its activity.

Caption: Mechanism of DPP-4 inhibition for enhanced insulin secretion.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of 5-Bromo-2-(morpholino)benzonitrile against human recombinant DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl)

-

5-Bromo-2-(morpholino)benzonitrile

-

Sitagliptin (positive control)

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Assay Preparation: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add the DPP-4 substrate to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals for 30-60 minutes (Excitation/Emission ~360/460 nm).

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.

Hypothetical Data Presentation

| Compound | DPP-4 IC₅₀ (µM) |

| 5-Bromo-2-(morpholino)benzonitrile | 2.5 |

| Sitagliptin (Positive Control) | 0.018 |

Conclusion and Future Directions

The structural features of 5-Bromo-2-(morpholino)benzonitrile provide a strong rationale for its investigation as a potential therapeutic agent in oncology, inflammation, and metabolic diseases. The experimental protocols detailed in this guide offer a systematic approach to validating these hypotheses. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in relevant animal models and comprehensive ADME/Tox profiling. The exploration of this novel chemical entity holds promise for the discovery of new and effective treatments for a range of human diseases.

References

-

Arrahman, A., Edsyah, N. L., Thiofani, T., Khalidah, H. S., Fauziah, L., Widyasintia, A., Benson, B., Putra, K. T., & Hayun, H. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central. [Link]

-

Eslami, S., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. PubMed. [Link]

-

Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. [Link]

-

Summerton, J. E., & Weller, D. L. (2003). Using Morpholinos to Control Gene Expression. PubMed Central. [Link]

-

Pastor, J., et al. (2017). Identification of Novel PI3K Inhibitors Through a Scaffold Hopping Strategy. PubMed. [Link]

-

Arrahman, A., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. [Link]

-

University of Nottingham. (n.d.). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. [Link]

-

MDPI. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]

-

ResearchGate. (2025). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

-

ResearchGate. (n.d.). PI3K inhibitors with pyrimidine scaffold. [Link]

-

MDPI. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. [Link]

-

Royal Society of Chemistry. (2020). PI3K inhibitors: review and new strategies. [Link]

- Google Patents. (n.d.).

-

MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

-

ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

PubMed Central. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]

-

National Institutes of Health. (2019). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. [Link]

-

MDPI. (2022). Anti-Inflammatory Effects of Compounds from Echinoderms. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory activity of the compounds (M ± m, n = 6). [Link]

-

National Institutes of Health. (n.d.). Benzonitrile, 4-bromo-. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 17. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 18. mdpi.com [mdpi.com]

The Strategic Role of 5-Bromo-2-(morpholino)benzonitrile Scaffolds in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – represents a cornerstone of efficient lead generation. The morpholine moiety, a six-membered heterocyclic ether amine, is a quintessential example of such a scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target engagement. When integrated into a substituted benzonitrile framework, specifically as 5-Bromo-2-(morpholino)benzonitrile, a versatile and synthetically tractable core emerges, ripe for exploration in various therapeutic areas. The strategic placement of a bromine atom provides a reactive handle for further chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

This technical guide provides a comprehensive overview of 5-Bromo-2-(morpholino)benzonitrile derivatives and their analogs. It delves into the synthetic rationale, key experimental protocols, biological significance, and the nuanced interplay between structural modifications and pharmacological outcomes. The insights presented herein are curated for researchers and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutics.

Core Synthesis and Derivatization Strategies

The synthetic accessibility of a core scaffold is paramount to its utility in a drug discovery campaign. The 5-Bromo-2-(morpholino)benzonitrile core can be assembled through established synthetic methodologies, primarily involving nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Fundamental Synthetic Workflow

A common and efficient approach to the synthesis of the core and its derivatives involves a multi-step sequence that offers flexibility for diversification. The following workflow illustrates a representative synthetic pathway.

Caption: A generalized synthetic workflow for 5-Bromo-2-(morpholino)benzonitrile and its analogs.

Experimental Protocol: Synthesis of 5-Bromo-2-(morpholino)benzonitrile

This protocol details a standard procedure for the synthesis of the core scaffold.

Materials:

-

2,5-Dibromobenzonitrile

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,5-dibromobenzonitrile (1.0 eq) in DMF, add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-(morpholino)benzonitrile.

The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide array of substituents through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling, allowing for extensive exploration of the chemical space.[4]

Pharmacological Profile and Biological Significance

The incorporation of the morpholine ring is a well-established strategy in medicinal chemistry to improve the physicochemical properties and biological activity of drug candidates.[1][2] Derivatives of morpholine have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The 5-bromo-2-(morpholino)benzonitrile scaffold, by extension, is a promising starting point for the development of novel therapeutic agents.

Anticancer Activity

Numerous studies on structurally related compounds highlight the potential of this scaffold in oncology. For instance, derivatives of 5-bromoindolin-2-one have been synthesized and evaluated as potent anticancer agents.[5] These compounds have shown inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer).[5] Furthermore, some analogs have been identified as inhibitors of key signaling proteins like VEGFR-2, which is crucial for angiogenesis in tumors.[5]

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme. The morpholine group can form crucial hydrogen bonds, while the substituted benzonitrile core can engage in hydrophobic and van der Waals interactions within the active site.

Caption: A simplified diagram of the mechanism of action for kinase inhibitor derivatives.

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound and the subsequent evaluation of its biological activity are fundamental to drug optimization. For the 5-Bromo-2-(morpholino)benzonitrile scaffold, SAR studies can provide critical insights.

| Position of Modification | Type of Substituent | Observed Effect on Activity | Rationale |

| 5-position (of benzonitrile) | Aromatic/Heteroaromatic rings (via Suzuki coupling) | Can significantly enhance potency. | These groups can occupy hydrophobic pockets in the target's active site, increasing binding affinity. |

| 5-position (of benzonitrile) | Small, electron-withdrawing groups | May improve cell permeability and target engagement. | Modifies the electronic properties of the aromatic ring, potentially influencing binding interactions.[6] |

| Morpholine ring | Substitution on the ring | Generally not well-tolerated. | The unsubstituted morpholine ring is often optimal for solubility and forming key interactions. |

It is crucial to note that these are generalized trends, and the specific impact of a substituent will be target-dependent. A thorough SAR exploration is essential for each drug discovery program.[7][8]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 5-Bromo-2-(morpholino)benzonitrile derivatives, a battery of in vitro assays is typically employed.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or a specialized buffer)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add the synthesized compounds at various concentrations to the wells. Include a vehicle control (DMSO alone).

-

Incubation: Incubate the plates for 48-72 hours to allow the compounds to exert their effects.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Conclusion

The 5-Bromo-2-(morpholino)benzonitrile scaffold represents a highly promising and versatile starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the morpholine moiety, makes it an attractive core for medicinal chemists. The presence of the bromine atom allows for extensive diversification, enabling the fine-tuning of pharmacological activity against a range of biological targets.

Future research in this area should focus on:

-

Expansion of the SAR: Systematic exploration of a wider range of substituents at the 5-position to identify novel pharmacophores.

-

Target Identification and Validation: Elucidation of the specific molecular targets of the most active compounds.

-

In Vivo Efficacy Studies: Evaluation of promising candidates in relevant animal models of disease.

References

-

Al-Ostath, A. et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7293. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Ullah, Z. et al. (2022). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Molecules, 27(15), 4983. Available at: [Link]

-

Li, Y. et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 336-348. Available at: [Link]

-

Singh, M. et al. (2022). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA‐approved drugs and clinical candidates. Drug Development Research, 83(8), 1735-1768. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 5-Bromouracil. PubChem. Available at: [Link]

-

Iftikhar, A. et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6527. Available at: [Link]

-

Naim, M. J. et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 23-31. Available at: [Link]

-

Naim, M. J. et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Sciences and Research, 8(8), 756-762. Available at: [Link]

-

Al-Suhaimi, K. S. et al. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2022(2), M1369. Available at: [Link]

-

G-Dayanandan, N. et al. (2013). Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. Journal of Computer-Aided Molecular Design, 27(4), 341-358. Available at: [Link]

-

Rolfs, A. & Liebscher, J. (1998). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses, 75, 172. Available at: [Link]

-

Wróbel, A. & Drozdowska, D. (2021). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry, 28(5), 910-939. Available at: [Link]

-

Wang, Y. et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1373. Available at: [Link]

-

ResearchGate (n.d.). Pharmacological profile of morpholine and its derivatives. Available at: [Link]

-

Shanley, K. E. et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100508. Available at: [Link]

-

Al-Warhi, T. et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. ChemistrySelect, 7(35), e202202237. Available at: [Link]

- Google Patents (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.

-

Guarcello, A. et al. (2022). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules, 27(19), 6526. Available at: [Link]

-

Wang, Y. et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(11), 1469. Available at: [Link]

-

Yilmaz, I. et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Bromo-2-(morpholino)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 5-Bromo-2-(morpholino)benzonitrile. In the dynamic landscape of pharmaceutical research and development, the precise structural elucidation of new chemical entities is paramount. This document serves as a detailed reference for the analytical characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. While direct experimental data for this specific molecule is not widely available in public-access databases, this guide synthesizes established principles of spectroscopy and data from structurally analogous compounds to present a robust, predictive analysis. Furthermore, it outlines detailed, field-proven experimental protocols for acquiring and interpreting the spectroscopic data, ensuring scientific integrity and fostering reproducible research.

Introduction

5-Bromo-2-(morpholino)benzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a brominated benzonitrile core coupled with a morpholine moiety, suggests a unique electronic and conformational profile that warrants thorough spectroscopic investigation. The bromine atom offers a site for further functionalization via cross-coupling reactions, the nitrile group can participate in various chemical transformations, and the morpholine substituent can influence solubility, bioavailability, and receptor binding interactions. Accurate and comprehensive spectroscopic data is the cornerstone of its chemical identity, purity assessment, and the foundation for understanding its chemical reactivity and potential biological activity. This guide provides the foundational spectroscopic information necessary for researchers working with this and structurally related molecules.

Molecular Structure and Key Features

The structural characteristics of 5-Bromo-2-(morpholino)benzonitrile are pivotal in interpreting its spectroscopic data. The molecule consists of a 1,2,4-trisubstituted benzene ring. The electron-withdrawing nitrile group and the bromine atom, along with the electron-donating morpholine group, create a distinct electronic environment that will be reflected in the NMR, IR, and MS spectra.

Figure 1: Chemical structure of 5-Bromo-2-(morpholino)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of 5-Bromo-2-(morpholino)benzonitrile is expected to show distinct signals for the aromatic protons and the morpholine protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 | 7.2 - 7.4 | d | ~8.5 | Doublet due to coupling with H-4. |

| H-4 | 6.8 - 7.0 | dd | ~8.5, ~2.5 | Doublet of doublets due to coupling with H-3 and H-6. |

| H-6 | 7.5 - 7.7 | d | ~2.5 | Doublet due to coupling with H-4. |

| Morpholine (-CH₂-N-) | 3.0 - 3.4 | t | ~4.5 | Triplet for the four protons adjacent to the nitrogen atom. |

| Morpholine (-CH₂-O-) | 3.7 - 4.0 | t | ~4.5 | Triplet for the four protons adjacent to the oxygen atom. |

Causality Behind Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ or DMSO-d₆ is crucial. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. DMSO-d₆ can be used if solubility in CDCl₃ is an issue. The predicted chemical shifts are based on the analysis of similar substituted benzonitriles and N-aryl morpholine systems[1][2]. The electron-donating morpholine group is expected to shield the ortho and para protons (H-3 and H-6), while the electron-withdrawing nitrile and bromine will influence the overall chemical shifts.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-CN | 115 - 120 | The nitrile carbon is characteristically found in this region. |

| C-Br | 110 - 115 | The carbon attached to bromine will be shifted downfield. |

| C-N (Aromatic) | 150 - 155 | The carbon attached to the morpholine nitrogen will be significantly deshielded. |

| C-3 | 125 - 130 | |

| C-4 | 115 - 120 | |

| C-6 | 130 - 135 | |

| C-1 | 100 - 105 | The ipso-carbon attached to the nitrile group. |

| Morpholine (-CH₂-N-) | 45 - 50 | Carbons adjacent to nitrogen. |

| Morpholine (-CH₂-O-) | 65 - 70 | Carbons adjacent to oxygen are more deshielded. |

Expertise & Experience: The chemical shifts in the aromatic region are influenced by the combined electronic effects of the three substituents. The assignments are based on established substituent chemical shift effects. For instance, the carbon attached to the electron-donating nitrogen of the morpholine group (C-N) is expected to be the most downfield of the aromatic carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of 5-Bromo-2-(morpholino)benzonitrile in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| C≡N (Nitrile) | 2220 - 2240 | Medium to Strong | A sharp and characteristic peak for the nitrile group. |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the morpholine ring. |

| C=C (Aromatic) | 1550 - 1600 | Medium to Strong | Ring stretching vibrations. |

| C-N (Aromatic-Amine) | 1250 - 1350 | Strong | Stretching vibration of the aryl-nitrogen bond. |

| C-O-C (Ether) | 1050 - 1150 | Strong | Asymmetric stretching of the ether linkage in the morpholine ring. |

| C-Br | 500 - 600 | Medium to Strong | Stretching vibration of the carbon-bromine bond. |

Trustworthiness: The predicted IR absorption bands are based on well-established correlation tables for functional groups[3]. The nitrile stretch is a particularly reliable and diagnostic peak. The presence of the morpholine ring will contribute strong C-N and C-O stretching bands.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, there will be two peaks of approximately equal intensity:

-

m/z = 266 (for the ⁷⁹Br isotope)

-

m/z = 268 (for the ⁸¹Br isotope)

-

The molecular formula is C₁₁H₁₁BrN₂O.

-

-

Key Fragmentation Pathways:

-

Loss of the morpholine ring: Fragmentation of the C-N bond connecting the morpholine ring to the benzonitrile core.

-

Loss of bromine: Cleavage of the C-Br bond.

-

Fragmentation of the morpholine ring: Characteristic losses of ethylene oxide or other small fragments from the morpholine ring.

-

Authoritative Grounding: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a definitive feature in the mass spectrum of bromine-containing compounds.

Figure 3: Predicted major fragmentation pathways.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve a small amount in a suitable solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC-MS system.

-

Direct Infusion/Probe: For less volatile compounds, introduce the sample directly into the ion source via a direct insertion probe.

-

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns. Typically performed at 70 eV.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are useful for confirming the molecular weight with less fragmentation.

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

High-Resolution Mass Spectrometry (HRMS): If available, HRMS can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of 5-Bromo-2-(morpholino)benzonitrile. By leveraging established spectroscopic principles and data from analogous structures, researchers can confidently identify and characterize this compound. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. This foundational knowledge is critical for any further investigation into the chemical and biological properties of this and related molecules, thereby accelerating the pace of discovery in drug development and materials science.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-